QO 58

Description

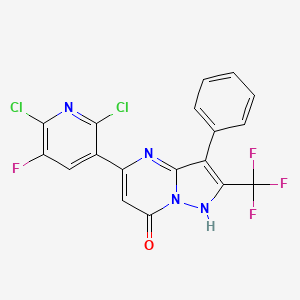

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

5-(2,6-dichloro-5-fluoropyridin-3-yl)-3-phenyl-2-(trifluoromethyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H8Cl2F4N4O/c19-15-9(6-10(21)16(20)26-15)11-7-12(29)28-17(25-11)13(8-4-2-1-3-5-8)14(27-28)18(22,23)24/h1-7,27H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOLHKPWSDFSDKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(NN3C2=NC(=CC3=O)C4=CC(=C(N=C4Cl)Cl)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H8Cl2F4N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

what is the mechanism of action of QO 58

An In-depth Technical Guide on the Core Mechanism of Action of QO 58

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a novel, potent pyrazolo[1,5-a]pyrimidin-7(4H)-one compound that functions as a positive modulator, or "opener," of Kv7 (KCNQ) voltage-gated potassium channels.[1][2] Its mechanism of action is distinct from previously characterized Kv7 openers like retigabine.[1][2] this compound primarily targets the voltage-sensing domain (VSD) of the Kv7.2 channel subunit, leading to the stabilization of the open state of the channel.[3][4] This activity results in a hyperpolarizing shift in the voltage-dependence of channel activation and a significant slowing of deactivation kinetics.[1][2] By enhancing the M-type potassium current (Ikm) in neurons, this compound effectively dampens neuronal excitability, a property that underlies its therapeutic potential in treating conditions such as neuropathic pain and epilepsy.[1][2][5]

Core Mechanism of Action: Targeting the Voltage-Sensing Domain

This compound exerts its effects by directly interacting with the voltage-sensing domain (VSD) of the Kv7.2 channel.[3][4] The VSD is a critical component of the channel that moves in response to changes in membrane potential, leading to the opening or closing of the channel pore. This compound is believed to bind to a pocket within the VSD, stabilizing it in a conformation that favors the open state of the channel.[3][4] This mechanism is supported by mutagenesis studies that have identified key amino acid residues within the VSD that are crucial for the action of this compound.[1][2][3][4] Specifically, the Val224Val225Tyr226 amino acid sequence in the S4-S5 linker of Kv7.2 has been identified as a critical determinant of this compound's activity.[1][2]

The binding of this compound to the VSD results in two primary biophysical consequences:

-

Hyperpolarizing Shift in Voltage-Dependent Activation: this compound causes a significant leftward shift in the voltage-activation curve of Kv7 channels, meaning that the channels are more likely to be open at more negative membrane potentials.[1][2]

-

Slowing of Deactivation Kinetics: The compound markedly slows the rate at which the channels close upon repolarization of the membrane.[1][2]

Together, these effects lead to an overall increase in the M-type potassium current, which helps to stabilize the resting membrane potential of neurons and reduce their firing frequency.

Signaling Pathway Diagram

Caption: Mechanism of action of this compound on the Kv7.2 channel.

Quantitative Data

The following tables summarize the key quantitative data regarding the effects of this compound on various Kv7 channel subtypes.

Table 1: Potency of this compound on Kv7 Channel Subtypes

| Channel Subtype | EC50 (μM) | Reference |

| Kv7.1 | 7.0 | |

| Kv7.2 | 1.0 | |

| Kv7.2/Kv7.3 | 2.3 ± 0.8 | [1] |

| Kv7.3/Kv7.5 | 5.2 | |

| Kv7.4 | 0.6 |

Table 2: Biophysical Effects of this compound on Kv7 Channels

| Channel Subtype | Effect | Magnitude | Reference |

| Kv7.2/Kv7.3 | Current Increase at -40 mV | 6.15 ± 0.76-fold | [1] |

| Kv7.2/Kv7.3 | Shift in V1/2 of Activation | -54.4 ± 2.5 mV (for QO58-lysine) | [6] |

| Kv7.2 | Deactivation Time Constant Increase | 6.2-fold | [1] |

| Kv7.4 | Deactivation Time Constant Increase | 36.4-fold | [1] |

Experimental Protocols

Electrophysiology

-

Cell Lines: Chinese Hamster Ovary (CHO) cells or Human Embryonic Kidney (HEK293) cells are commonly used for heterologous expression of Kv7 channel subunits.[1][2][3][4]

-

Transfection: Cells are transiently transfected with plasmids encoding the desired human Kv7 channel subunits using standard lipofection or electroporation methods.

-

Recording Technique: The perforated whole-cell patch-clamp technique is employed to record Kv7 currents.[1][2] This method preserves the intracellular signaling environment.

-

Solutions:

-

External Solution (in mM): 140 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose (pH adjusted to 7.4 with NaOH).

-

Pipette Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, and 5 Mg-ATP (pH adjusted to 7.3 with KOH). Amphotericin B (200-300 μg/mL) is included for perforation.

-

-

Voltage Protocols:

-

Activation Curves: Cells are held at a holding potential of -80 mV and then subjected to a series of depolarizing voltage steps (e.g., from -100 mV to +40 mV in 10 mV increments). The resulting tail currents are measured and plotted against the prepulse potential to generate the activation curve.

-

Deactivation Kinetics: Following a depolarizing pulse to activate the channels, the membrane is repolarized to a negative potential (e.g., -60 mV), and the decay of the tail current is fitted with an exponential function to determine the deactivation time constant.

-

Experimental Workflow Diagram

Caption: Workflow for electrophysiological characterization of this compound.

In Vivo Neuropathic Pain Model

-

Animal Model: The chronic constriction injury (CCI) of the sciatic nerve in adult male Sprague-Dawley rats is used as a model of neuropathic pain.[1]

-

Surgical Procedure: Under anesthesia, the sciatic nerve is exposed, and four loose ligatures are tied around it.

-

Behavioral Testing:

-

Mechanical Allodynia: Assessed using von Frey filaments. The paw withdrawal threshold is determined by applying filaments of increasing force to the plantar surface of the hind paw.

-

Thermal Hyperalgesia: Measured using a plantar test apparatus. The latency to paw withdrawal from a radiant heat source is recorded.

-

-

Drug Administration: this compound is administered via an appropriate route (e.g., intraperitoneally or orally) at various doses.

-

Data Analysis: The effects of this compound on paw withdrawal threshold and latency are compared to vehicle-treated control animals.

Conclusion

This compound is a selective and potent opener of Kv7 channels with a novel mechanism of action that involves the stabilization of the voltage-sensing domain. Its ability to enhance M-currents and reduce neuronal excitability makes it a promising lead compound for the development of new therapies for neurological disorders characterized by neuronal hyperexcitability, such as epilepsy and neuropathic pain. Further research into the structure-activity relationship of this compound and its derivatives may lead to the development of even more potent and selective Kv7 channel modulators.

References

- 1. Modulation of Kv7 potassium channels by a novel opener pyrazolo[1,5-a]pyrimidin-7(4H)-one compound QO-58 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Modulation of K(v)7 potassium channels by a novel opener pyrazolo[1,5-a]pyrimidin-7(4H)-one compound QO-58 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. State-dependent regulation of the Kv7.2 channel voltage sensor by QO-58 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Activation of neuronal Kv7/KCNQ/M-channels by the opener QO58-lysine and its anti-nociceptive effects on inflammatory pain in rodents - PMC [pmc.ncbi.nlm.nih.gov]

QO58: A Technical Guide to a Novel K_v_7 Potassium Channel Opener

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of QO58, a pyrazolo[1,5-a]pyrimidin-7(4H)-one compound identified as a potent opener of K_v_7 (KCNQ) potassium channels.[1][2] Modulation of K_v_7 channels is a key strategy in the development of therapies for neuronal excitability disorders such as epilepsy and neuropathic pain.[1][2] QO58 represents a promising lead compound with a mechanism of action distinct from previously known K_v_7 openers like retigabine.[1][2]

Core Mechanism and Electrophysiological Profile

QO58 exerts its effects by directly modulating the gating properties of K_v_7 channels. Its primary actions include increasing current amplitudes, inducing a significant negative shift in the voltage-dependent activation curve, and slowing the deactivation kinetics of the channels.[1][2] This combined action leads to an enhanced M-type K+ current (I_KM), which helps to hyperpolarize the neuronal membrane and reduce neuronal excitability.[1][2]

Subtype Selectivity

QO58 demonstrates a degree of selectivity among the different K_v_7 channel subtypes. It is most potent on homomeric K_v_7.2 and K_v_7.4 channels and heteromeric K_v_7.2/K_v_7.3 channels.[1][2] The compound shows moderate activity on K_v_7.1 and K_v_7.3/K_v_7.5 channels, with minimal effect on homomeric K_v_7.3 channels.[1][2] This selectivity profile distinguishes it from other K_v_7 openers and may offer advantages in therapeutic targeting.

Quantitative Data Summary

The following tables summarize the key quantitative data for the effects of QO58 on various K_v_7 channel subtypes.

Table 1: Potency of QO58 on K_v_7 Channels

| Channel Subtype | EC_50 (μM) |

| K_v_7.1 | 7.0 ± 1.0 |

| K_v_7.2 | 1.3 ± 1.0 |

| K_v_7.2/K_v_7.3 | 2.3 ± 0.8 |

| K_v_7.4 | 0.6 ± 0.1 |

| K_v_7.3/K_v_7.5 | 5.2 ± 2.2 |

Data obtained from studies on K_v_7 channels expressed in mammalian cell lines.[2]

A salt form of the original compound, QO58-lysine, has been synthesized and shows a slightly increased potency for K_v_7.2/K_v_7.3 channels with an EC_50 of 1.2 ± 0.2 μM.[3][4]

Table 2: Effect of QO58 on the Voltage-Dependence of Activation (V_½)

| Channel Subtype | V_½ Shift (ΔV_½, mV) with 10 μM QO58 |

| K_v_7.1 | ~ -20 |

| K_v_7.2 | ~ -40 to -60 |

| K_v_7.3 | No significant effect |

| K_v_7.4 | ~ -40 to -60 |

| K_v_7.2/K_v_7.3 | ~ -40 to -60 |

| K_v_7.3/K_v_7.5 | ~ -40 to -60 |

Data represents the approximate shift in the half-activation voltage.[2]

Signaling Pathway and Mechanism of Action

QO58 acts as a gating modifier of K_v_7 channels.[5] Unlike retigabine, which interacts with a tryptophan residue in the S5 segment of the channel pore, QO58's mechanism is distinct.[1][2] Mutagenesis studies have identified a chain of amino acids, Val224, Val225, and Tyr226, in the K_v_7.2 subunit as being important for the action of QO58.[1][2] This suggests a different binding site or allosteric mechanism of action. The interaction of QO58 with the channel leads to a stabilization of the open state, thereby increasing the probability of the channel being open at more negative membrane potentials.

Caption: Mechanism of QO58 action on K_v_7 channels.

Experimental Protocols

The primary technique used to characterize the effects of QO58 on K_v_7 channels is the perforated whole-cell patch-clamp technique .[1][2] This method is preferred over conventional whole-cell patch-clamp to minimize the dialysis of intracellular components that can affect channel function.

Cell Preparation and Transfection

-

Cell Lines: Mammalian cell lines such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells are commonly used for heterologous expression of K_v_7 channel subunits.[4][6]

-

Transfection: Cells are transiently transfected with cDNAs encoding the desired K_v_7 channel subunits (e.g., K_v_7.2 and K_v_7.3 for the heteromeric channel). A marker gene, such as Green Fluorescent Protein (GFP), is often co-transfected to identify successfully transfected cells.[6]

Electrophysiological Recordings

-

Recording Configuration: Perforated patch-clamp recordings are established using a patch pipette containing an antibiotic, such as amphotericin B or gramicidin, which forms small pores in the cell membrane, allowing for electrical access without dialyzing larger intracellular molecules.

-

Solutions:

-

External Solution (in mM): Typically contains NaCl, KCl, CaCl_2, MgCl_2, HEPES, and glucose, with the pH adjusted to 7.4.

-

Internal (Pipette) Solution (in mM): Usually contains a high concentration of a potassium salt (e.g., K-gluconate or KCl), EGTA to chelate calcium, HEPES, and Mg-ATP, with the pH adjusted to 7.2.

-

-

Voltage Protocols:

-

Activation Curves: To determine the voltage-dependence of activation, cells are held at a hyperpolarized potential (e.g., -80 mV) and then subjected to a series of depolarizing voltage steps of increasing magnitude.[2] The resulting tail currents at a fixed repolarizing potential are measured and plotted against the prepulse potential.

-

Deactivation Kinetics: The rate of channel closing is assessed by measuring the decay of the tail currents following a depolarizing pulse.

-

In Vivo Models

-

Neuropathic Pain Model: The effects of QO58 on neuropathic pain have been evaluated in the chronic constriction injury (CCI) of the sciatic nerve model in rats.[1][2]

-

Inflammatory Pain Models: A modified version, QO58-lysine, has been tested in the formalin-induced inflammatory pain model in mice and the Complete Freund's Adjuvant (CFA)-induced inflammatory pain model in rats.[3]

Experimental Workflow

The following diagram outlines a typical workflow for the evaluation of a novel K_v_7 channel opener like QO58.

Caption: Experimental workflow for characterizing K_v_7 channel openers.

Potential Therapeutic Applications

The ability of QO58 to enhance M-currents and reduce neuronal firing suggests its potential as a therapeutic agent for conditions characterized by neuronal hyperexcitability.[1][2] Preclinical studies have shown that QO58 can elevate the pain threshold in a rat model of neuropathic pain.[1][2] Furthermore, the improved bioavailability of derivatives like QO58-lysine makes it a more viable candidate for in vivo applications in treating inflammatory and neuropathic pain.[3][4]

Off-Target Effects

It is important to note that QO58 has been reported to have off-target effects. One study found that QO58 can act as a positive allosteric modulator of nicotinic acetylcholine receptors (nAChRs).[7] This potentiation of nicotinic currents was observed in rat intracardiac ganglion neurons and was independent of its action on K_v_7 channels.[7] Such off-target activities should be carefully considered during the drug development process.

Conclusion

QO58 is a potent and selective K_v_7 potassium channel opener with a unique mechanism of action. Its ability to modulate neuronal excitability makes it a valuable research tool and a promising starting point for the development of new therapeutics for epilepsy, neuropathic pain, and other disorders of neuronal hyperexcitability. Further investigation into its structure-activity relationships and optimization to improve selectivity and reduce off-target effects will be crucial for its clinical translation.

References

- 1. Modulation of K(v)7 potassium channels by a novel opener pyrazolo[1,5-a]pyrimidin-7(4H)-one compound QO-58 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Modulation of Kv7 potassium channels by a novel opener pyrazolo[1,5-a]pyrimidin-7(4H)-one compound QO-58 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Activation of neuronal Kv7/KCNQ/M-channels by the opener QO58-lysine and its anti-nociceptive effects on inflammatory pain in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Activation of neuronal Kv7/KCNQ/M-channels by the opener QO58-lysine and its anti-nociceptive effects on inflammatory pain in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. physoc.org [physoc.org]

- 6. Regulation of Kv7 (KCNQ) K+ Channel Open Probability by Phosphatidylinositol 4,5-Bisphosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Potentiation of Nicotine-Induced Currents by QO58, a Kv7 Channel Opener, in Intracardiac Ganglion Neurons of Rats [jstage.jst.go.jp]

The Pyrazolo[1,5-a]pyrimidin-7(4H)-one Compound QO 58: A Technical Overview of its Chemical Structure and Pharmacological Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

QO 58 is a novel synthetic compound belonging to the pyrazolo[1,5-a]pyrimidin-7(4H)-one class of molecules.[1] It has emerged as a potent modulator of Kv7 (KCNQ) potassium channels, which are critical regulators of neuronal excitability.[2] Dysfunctional Kv7 channels are implicated in a variety of neurological and psychiatric disorders, including epilepsy and neuropathic pain, making them a key target for therapeutic intervention.[1][2] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and pharmacological characteristics of this compound, with a focus on its mechanism of action and experimental validation.

Chemical Structure and Physicochemical Properties

This compound, chemically named 5-(2,6-Dichloro-5-fluoro-3-pyridinyl)-3-phenyl-2-(trifluoromethyl)-pyrazolo[1,5-a]pyrimidin-7(4H)-one, is a small molecule with the molecular formula C18H8Cl2F4N4O and a molecular weight of 443.18 g/mol .[3][4] Its structure is characterized by a central pyrazolo[1,5-a]pyrimidin-7(4H)-one core, substituted with a dichlorofluoropyridinyl group, a phenyl group, and a trifluoromethyl group.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C18H8Cl2F4N4O | [3][4] |

| Molecular Weight | 443.18 | [3][4] |

| CAS Number | 1259536-62-3 | [3][4] |

| Purity | ≥98% (HPLC) | [3][4] |

| Solubility | Soluble to 50 mM in DMSO | [4] |

| Storage | Store at +4°C | [3][4] |

Pharmacological Properties and Mechanism of Action

This compound functions as a potent opener of Kv7 potassium channels.[2] Its primary mechanism of action involves the positive modulation of channel activity, leading to an increase in potassium ion efflux and subsequent hyperpolarization of the cell membrane. This action effectively dampens neuronal excitability.[1]

Modulation of Kv7 Channel Activity

This compound exhibits a distinct pharmacological profile in its interaction with different Kv7 channel subtypes. It increases the current amplitudes, shifts the voltage-dependent activation to more negative potentials, and slows the deactivation kinetics of Kv7.2/Kv7.3 channels.[1][2] The compound shows selectivity, with a more pronounced effect on Kv7.2 and Kv7.4 channels compared to other subtypes.[1] Notably, this compound has minimal effect on Kv7.3 channels when expressed alone.[1] The mechanism of action for this compound is distinct from that of the well-known Kv7 opener, retigabine.[1][2]

Table 2: Potency of this compound on Different Kv7 Channel Subtypes

| Channel Subtype | EC50 (μM) | Reference |

| Kv7.1 | 7.0 ± 1.0 | [1] |

| Kv7.2 | 1.3 ± 1.0 | [1] |

| Kv7.2/Kv7.3 | 2.3 ± 0.8 | [1] |

| Kv7.3/Kv7.5 | 5.2 ± 2.2 | [1] |

| Kv7.4 | 0.6 ± 0.1 | [1] |

Table 3: Effect of this compound (10 μM) on the Voltage of Half-Maximal Activation (V1/2) of Kv7 Channels

| Channel Subtype | ΔV1/2 (mV) | Reference |

| Kv7.1 | -21.7 ± 1.1 | [1] |

| Kv7.2 | -56.8 ± 5.4 | [1] |

| Kv7.3 | +2.7 ± 0.1 | [1] |

| Kv7.3/Kv7.5 | -47.4 ± 2.8 | [1] |

| Kv7.4 | -58.7 ± 2.9 | [1] |

In Vivo Efficacy

In preclinical models, this compound has demonstrated significant therapeutic potential. In a rat model of neuropathic pain induced by chronic constriction injury (CCI) of the sciatic nerve, administration of this compound resulted in an elevated pain threshold, indicating its analgesic properties.[1][2]

Experimental Protocols

The pharmacological characterization of this compound has been primarily achieved through electrophysiological techniques, specifically whole-cell patch-clamp recordings from mammalian cell lines expressing various Kv7 channel subtypes.[1][2]

Perforated Whole-Cell Patch-Clamp Recording

Objective: To measure the effect of this compound on Kv7 channel currents.

Cell Lines: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably or transiently expressing the desired Kv7 channel subunits.[1]

Methodology:

-

Cell Preparation: Cells are cultured on glass coverslips and transferred to a recording chamber on the stage of an inverted microscope.

-

External Solution: The chamber is perfused with an external solution containing (in mM): 140 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4.

-

Pipette Solution: The recording pipette is filled with a solution containing (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, and 5 Mg-ATP, with the pH adjusted to 7.2. For perforated patch, amphotericin B (200-250 μg/mL) is included in the pipette solution.

-

Recording: A high-resistance seal (>1 GΩ) is formed between the pipette tip and the cell membrane. Following perforation of the membrane patch by amphotericin B, voltage-clamp recordings are performed.

-

Voltage Protocol: Cells are typically held at a holding potential of -80 mV. Depolarizing voltage steps are applied to elicit Kv7 currents.

-

Drug Application: this compound is dissolved in DMSO to create a stock solution and then diluted to the final desired concentration in the external solution. The compound is applied to the cells via a perfusion system.

-

Data Analysis: The recorded currents are analyzed to determine the effects of this compound on current amplitude, voltage-dependence of activation, and deactivation kinetics. Concentration-response curves are generated to calculate EC50 values.[1]

Visualizations

Signaling Pathway of this compound Action

Caption: Signaling pathway of this compound as a Kv7 channel opener.

Experimental Workflow for this compound Evaluation

Caption: Experimental workflow for characterizing this compound.

Conclusion

This compound is a potent and selective Kv7 potassium channel opener with a mechanism of action distinct from previously identified modulators.[1][2] Its ability to enhance M-type currents and reduce neuronal excitability underscores its potential as a therapeutic agent for disorders characterized by neuronal hyperexcitability, such as epilepsy and neuropathic pain.[1] The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for further research and development of this compound and related compounds.

References

- 1. Modulation of Kv7 potassium channels by a novel opener pyrazolo[1,5-a]pyrimidin-7(4H)-one compound QO-58 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Modulation of K(v)7 potassium channels by a novel opener pyrazolo[1,5-a]pyrimidin-7(4H)-one compound QO-58 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | Voltage-gated Potassium (KV) Channels | Tocris Bioscience [tocris.com]

- 4. rndsystems.com [rndsystems.com]

Technical Guide: QO 58, a Novel Modulator of KCNQ/Kv7 Potassium Channels

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of QO 58, a pyrazolo[1,5-a]pyrimidin-7(4H)-one compound identified as a potent activator of Kv7 (KCNQ) voltage-gated potassium channels. This document consolidates key chemical and biological data, details experimental protocols for its characterization, and illustrates its mechanism of action and relevant signaling pathways.

Core Compound Information

This compound is a small molecule designed and synthesized as a novel opener of Kv7 potassium channels.[1] Its chemical and physical properties are summarized below.

| Property | Value | Reference |

| IUPAC Name | 5-(2,6-Dichloro-5-fluoro-3-pyridinyl)-3-phenyl-2-(trifluoromethyl)-pyrazolo[1,5-a]pyrimidin-7(4H)-one | |

| CAS Number | 1259536-62-3 | |

| Molecular Formula | C₁₈H₈Cl₂F₄N₄O | |

| Molecular Weight | 443.18 g/mol | |

| Purity | ≥98% (HPLC) | |

| Solubility | Soluble to 50 mM in DMSO | |

| Storage | Store at +4°C |

Biological Activity and Potency

This compound functions as a Kv7 channel opener, demonstrating varying potency across different subtypes. Its activation of these channels leads to a hyperpolarizing shift in membrane potential, which dampens neuronal excitability.[2][3] This mechanism underlies its therapeutic potential for conditions associated with neuronal hyperexcitability, such as neuropathic pain.[2]

| Target | EC₅₀ (μM) | Reference |

| Kv7.1 | 7.0 | |

| Kv7.2 | 1.0 | |

| Kv7.3/7.5 | 5.2 | |

| Kv7.4 | 0.6 |

Mechanism of Action

This compound modulates Kv7 channel activity through a distinct mechanism compared to other known openers like retigabine.[2] Its primary effects include:

-

Increased Current Amplitude: this compound enhances the magnitude of the current flowing through Kv7 channels.[2]

-

Hyperpolarizing Shift in Activation: It shifts the voltage-dependence of channel activation to more negative potentials, meaning the channels open at lower levels of depolarization.[2]

-

Slowed Deactivation: The compound prolongs the open state of the channel by slowing its deactivation process.[2]

A specific amino acid sequence, Val²²⁴-Val²²⁵-Tyr²²⁶, within the Kv7.2 subunit has been identified as crucial for the modulatory action of this compound.[2]

Figure 1. Mechanism of action of this compound on Kv7 channels.

Signaling Pathways

Kv7 channels are critical regulators of cellular excitability and are themselves modulated by various intracellular signaling pathways. G-protein-coupled receptors (GPCRs), such as muscarinic acetylcholine receptors, can inhibit Kv7 channel activity through the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂).[4] Conversely, signaling cascades that elevate cyclic AMP (cAMP) levels can enhance Kv7 channel function.[5] this compound acts as a direct pharmacological activator, bypassing these upstream signaling events to directly modulate the channel protein.

Figure 2. Signaling pathways regulating Kv7 channels and the direct action of this compound.

Experimental Protocols

The characterization of this compound involved a series of in vitro and in vivo experiments to determine its efficacy and mechanism of action.

In Vitro Electrophysiology

Objective: To measure the effects of this compound on Kv7 channel currents in a controlled cellular environment.

Methodology: Perforated Whole-Cell Patch-Clamp [2]

-

Cell Culture: Mammalian cell lines (e.g., HEK293 or CHO cells) are transiently or stably transfected with cDNAs encoding the desired Kv7 channel subunits (e.g., Kv7.2, Kv7.3/7.5). Cells are cultured under standard conditions (37°C, 5% CO₂).

-

Electrode Preparation: Borosilicate glass pipettes are pulled to a resistance of 2-4 MΩ and filled with an intracellular solution containing a perforating agent like amphotericin B or gramicidin. This maintains the integrity of the intracellular signaling environment.

-

Recording: A giga-seal is formed between the pipette and the cell membrane. The perforating agent then forms pores in the membrane patch, allowing for electrical access to the cell.

-

Voltage Protocol: To measure channel activation, cells are held at a holding potential (e.g., -80 mV) and then subjected to a series of depolarizing voltage steps. To measure deactivation, a depolarizing pulse is followed by a step to a more negative potential.

-

Data Acquisition: Currents are recorded before, during, and after the application of this compound at various concentrations to the extracellular bath solution. Data are amplified, filtered, and digitized for analysis.

-

Analysis: Current amplitudes, voltage-dependence of activation (V₅₀), and deactivation time constants are calculated and compared between control and this compound-treated conditions to determine EC₅₀ values.

In Vivo Neuropathic Pain Model

Objective: To assess the analgesic efficacy of this compound in a preclinical model of neuropathic pain.

Methodology: Chronic Constriction Injury (CCI) of the Sciatic Nerve [2]

-

Animal Model: Adult male Sprague-Dawley rats are used.

-

Surgical Procedure: Under anesthesia, the common sciatic nerve is exposed. Proximal to the nerve's trifurcation, four loose ligatures are tied around the nerve.

-

Post-Operative Care: Animals are allowed to recover for a period (e.g., 7-14 days) to allow for the development of neuropathic pain symptoms, such as mechanical allodynia and thermal hyperalgesia.

-

Compound Administration: this compound, or its more soluble salt form QO58-lysine, is administered to the animals, typically via intraperitoneal (i.p.) injection.[6]

-

Behavioral Testing:

-

Mechanical Allodynia: The paw withdrawal threshold in response to a mechanical stimulus (e.g., von Frey filaments) is measured before and at multiple time points after drug administration. An increase in the withdrawal threshold indicates an analgesic effect.

-

Thermal Hyperalgesia: The paw withdrawal latency in response to a thermal stimulus (e.g., radiant heat source) is measured. An increase in withdrawal latency indicates a reduction in heat sensitivity.

-

-

Data Analysis: Behavioral responses are compared between vehicle-treated and this compound-treated groups using appropriate statistical tests to determine the significance of the anti-nociceptive effect.

Figure 3. Experimental workflow for the evaluation of this compound.

References

- 1. Design, synthesis and biological activity of pyrazolo[1,5-a]pyrimidin-7(4H)-ones as novel Kv7/KCNQ potassium channel activators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Modulation of K(v)7 potassium channels by a novel opener pyrazolo[1,5-a]pyrimidin-7(4H)-one compound QO-58 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Selective Modulation of K+ Channel Kv7.4 Significantly Affects the Excitability of DRN 5-HT Neurons [frontiersin.org]

- 4. Neuropathic pain and Kv7 voltage-gated potassium channels: The potential role of Kv7 activators in the treatment of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Cyclic AMP-Dependent Regulation of Kv7 Voltage-Gated Potassium Channels [frontiersin.org]

- 6. Activation of neuronal Kv7/KCNQ/M-channels by the opener QO58-lysine and its anti-nociceptive effects on inflammatory pain in rodents - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of QO 58

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway for QO 58, a potent modulator of K(v)7 potassium channels. This document details the chemical synthesis, mechanism of action, and key experimental protocols for researchers in drug discovery and development.

Introduction to this compound

This compound, chemically known as 5-(2,6-dichloro-5-fluoropyridin-3-yl)-3-phenyl-2-(trifluoromethyl)-pyrazolo[1,5-a]pyrimidin-7(4H)-one, is a novel small molecule that acts as an opener for K(v)7 (KCNQ) potassium channels.[1] These channels are crucial regulators of neuronal excitability, and their modulation presents a promising therapeutic strategy for neurological disorders such as epilepsy and neuropathic pain. This compound has been shown to increase K(v)7 channel currents, shift their voltage-dependent activation to more negative potentials, and slow their deactivation.[1]

Synthesis Pathway

The synthesis of this compound is a multi-step process involving the construction of two key heterocyclic intermediates followed by their condensation to form the final pyrazolo[1,5-a]pyrimidin-7(4H)-one core. The overall synthetic scheme is outlined below.

Overall Synthesis Scheme

The synthesis can be conceptually divided into the preparation of a substituted pyrazole intermediate and a pyridinyl β-ketoester, followed by their cyclocondensation.

Caption: General Synthesis Pathway for this compound.

Experimental Protocols

Synthesis of 5-amino-3-phenyl-4-(trifluoromethyl)-1H-pyrazole

This intermediate is synthesized via the condensation of phenylacetonitrile and ethyl trifluoroacetate, followed by cyclization with hydrazine.

-

Formation of the Sodium Enolate: Phenylacetonitrile is reacted with ethyl trifluoroacetate in the presence of a strong base, such as freshly prepared sodium ethoxide (NaOEt), in an anhydrous solvent like ethanol. The reaction mixture is typically stirred at room temperature to facilitate the formation of the corresponding sodium enolate.

-

Cyclization with Hydrazine: The resulting sodium enolate is then treated with hydrazine sulfate in a solvent such as dimethyl carbonate (DMC). The mixture is heated to approximately 80°C to promote the cyclization reaction, yielding the desired 5-amino-3-phenyl-4-(trifluoromethyl)-1H-pyrazole.

-

Purification: After completion of the reaction, the product is isolated and purified using standard techniques such as recrystallization or column chromatography.

Synthesis of Ethyl 2-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxobutanoate

This β-ketoester intermediate is prepared by the acylation of an ethyl acetoacetate enolate with a substituted pyridine carbonyl chloride.

-

Enolate Formation: Ethyl acetoacetate is treated with a strong, non-nucleophilic base like sodium hydride (NaH) or lithium diisopropylamide (LDA) in an anhydrous aprotic solvent (e.g., THF, diethyl ether) at a low temperature (typically -78°C to 0°C) to generate the enolate.

-

Acylation: 2,6-dichloro-5-fluoropyridine-3-carbonyl chloride is then added to the enolate solution. The reaction mixture is stirred, allowing the acylation to proceed.

-

Work-up and Purification: The reaction is quenched, and the product is extracted and purified, commonly by column chromatography, to yield the target β-ketoester.

Final Step: Synthesis of this compound

The final step involves the cyclocondensation of the two key intermediates.

-

Reaction: The 5-amino-3-phenyl-4-(trifluoromethyl)-1H-pyrazole is reacted with ethyl 2-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxobutanoate. This reaction is typically carried out in a high-boiling point solvent and may be catalyzed by an acid or base.

-

Isolation and Purification: Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. Further purification can be achieved by recrystallization from a suitable solvent to afford this compound as a solid.

Mechanism of Action and Signaling Pathway

This compound functions as a positive allosteric modulator of K(v)7 channels. Its binding to the channel protein facilitates the open state, thereby increasing the potassium ion efflux. This hyperpolarizes the neuronal membrane, making it less likely to fire an action potential, which contributes to its potential therapeutic effects in conditions of neuronal hyperexcitability.

Caption: Mechanism of Action of this compound.

Quantitative Data

The biological activity of this compound has been characterized by its half-maximal effective concentration (EC₅₀) for the activation of various K(v)7 channel subtypes.

| K(v)7 Channel Subtype | EC₅₀ (µM) | Reference |

| K(v)7.2/7.3 | 0.06 | [1] |

| K(v)7.2 | 1.3 | [1] |

| K(v)7.4 | 0.6 | [1] |

Experimental Workflow for Channel Activity Assay

The activity of this compound on K(v)7 channels is typically assessed using electrophysiological techniques, such as the whole-cell patch-clamp method.

Caption: Workflow for K(v)7 Channel Activity Assay.

This guide provides a foundational understanding of the synthesis and biological context of this compound. For detailed experimental parameters and characterization data, it is recommended to consult the primary literature.

References

QO 58: A Technical Guide to its Solubility, Experimental Characterization, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

QO 58 is a novel small molecule that has garnered significant interest in the scientific community for its potent activity as a modulator of voltage-gated potassium channels of the Kv7 family (KCNQ). These channels are crucial regulators of neuronal excitability, and their dysfunction is implicated in a range of neurological disorders, including epilepsy and neuropathic pain. This technical guide provides an in-depth overview of the solubility of this compound, detailed experimental protocols for its characterization, and a visualization of its mechanism of action.

Data Presentation: Solubility of this compound

The solubility of a compound is a critical physicochemical property that influences its utility in both in vitro and in vivo experimental settings. The following table summarizes the known solubility of this compound in dimethyl sulfoxide (DMSO), a common solvent for preclinical research.

| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Reference |

| DMSO | 22.16 | 50 | |

| DMSO | ≥ 62.5 | ≥ 141.03 |

Note: The molecular weight of this compound is 443.18 g/mol .

Experimental Protocols

Determination of Solubility (General Protocol)

A precise determination of solubility in various solvents is crucial for accurate experimental design. The shake-flask method is a widely accepted technique for determining equilibrium solubility.

Materials:

-

This compound (solid form)

-

Solvents of interest (e.g., DMSO, ethanol, PBS pH 7.4)

-

Vials with screw caps

-

Orbital shaker or rotator

-

Centrifuge

-

High-performance liquid chromatography (HPLC) system or a suitable quantitative analytical method

-

Calibrated analytical balance

Procedure:

-

Add an excess amount of solid this compound to a vial containing a known volume of the solvent. The excess solid is necessary to ensure that a saturated solution is formed.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C) and agitate for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

-

After the equilibration period, visually inspect the vials to confirm the presence of undissolved solid.

-

Centrifuge the samples at a high speed to pellet the undissolved solid.

-

Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred.

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted supernatant using a validated HPLC method with a standard curve.

-

Calculate the solubility of this compound in the solvent based on the measured concentration and the dilution factor.

Electrophysiological Characterization using Whole-Cell Patch Clamp

The primary mechanism of action of this compound is the modulation of Kv7 channels. The whole-cell patch-clamp technique is the gold standard for characterizing the effects of compounds on ion channel function.

Materials:

-

Cells expressing the Kv7 channel subtype of interest (e.g., CHO or HEK293 cells)

-

Patch-clamp rig (including microscope, micromanipulator, amplifier, and data acquisition system)

-

Borosilicate glass capillaries for pulling patch pipettes

-

External (extracellular) recording solution (e.g., containing in mM: 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 5 glucose; pH adjusted to 7.4)

-

Internal (intracellular) pipette solution (e.g., containing in mM: 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 2 Mg-ATP; pH adjusted to 7.2)

-

This compound stock solution in DMSO

-

Perfusion system for drug application

Procedure:

-

Culture cells expressing the target Kv7 channel on glass coverslips.

-

Place a coverslip in the recording chamber on the microscope stage and perfuse with the external solution.

-

Pull a patch pipette from a borosilicate glass capillary to have a resistance of 2-5 MΩ when filled with the internal solution.

-

Under visual guidance, approach a target cell with the patch pipette and apply gentle suction to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.

-

Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing the whole-cell configuration. This allows for electrical access to the entire cell membrane.

-

Clamp the cell membrane potential at a holding potential (e.g., -80 mV) and apply voltage steps to elicit Kv7 channel currents.

-

Record baseline currents in the absence of the compound.

-

Apply this compound at various concentrations to the cell via the perfusion system.

-

Record the changes in current amplitude, activation kinetics, and voltage-dependence of activation in the presence of this compound.

-

Analyze the data to determine the potency (EC₅₀) and efficacy of this compound on the specific Kv7 channel subtype.

Mandatory Visualizations

Signaling Pathway of this compound Action

Caption: Mechanism of action of this compound on Kv7 potassium channels.

Experimental Workflow for Characterizing this compound

Caption: A logical workflow for the preclinical characterization of this compound.

The Discovery and Development of QO-58: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery, development, and preclinical evaluation of QO-58, a novel small molecule modulator of voltage-gated potassium channels of the Kv7 family. QO-58 has emerged as a potent activator of these channels, demonstrating significant potential for the treatment of neuronal hyperexcitability disorders, including epilepsy and neuropathic pain. This document details the mechanism of action, quantitative pharmacological data, and key experimental protocols utilized in its characterization.

Core Quantitative Data

The following tables summarize the key quantitative data regarding the pharmacological activity of QO-58 on Kv7 channels.

Table 1: Potency of QO-58 on Human Kv7 Channel Subtypes

| Channel Subtype | EC50 (µM) |

| Kv7.1 | 7.0[1] |

| Kv7.2 | 1.0[1] |

| Kv7.3 | Little to no effect[2] |

| Kv7.4 | 0.6[1] |

| Kv7.2/Kv7.3 | 2.3 ± 0.8[2] |

| Kv7.3/Kv7.5 | 5.2[1] |

Table 2: Electrophysiological Effects of QO-58 on Kv7.2/Kv7.3 Channels

| Parameter | Effect of QO-58 | Quantitative Value |

| Current Amplitude | Increase | 6.15 ± 0.76-fold increase at 100 µM[2] |

| Voltage-dependent Activation (V1/2) | Negative Shift | ~ -40 to -60 mV shift for Kv7.2, Kv7.4, Kv7.2/Kv7.3, and Kv7.3/Kv7.5[2] |

| Deactivation Kinetics | Slowing | 6.2-fold increase in deactivation time constant for Kv7.2[3] |

Table 3: In Vivo Efficacy of QO-58 in a Neuropathic Pain Model

| Animal Model | Behavioral Test | Effect of QO-58 |

| Rat Chronic Constriction Injury (CCI) of the Sciatic Nerve | Mechanical Withdrawal Threshold (von Frey) | Increased pain threshold[2] |

Mechanism of Action and Signaling Pathway

QO-58 is a positive allosteric modulator of Kv7 channels. Its mechanism of action is distinct from other known Kv7 openers like retigabine.[2] QO-58 interacts with the voltage-sensing domain (VSD) of the Kv7.2 channel subunit.[4][5] This interaction is dependent on a specific chain of amino acids, Val224Val225Tyr226, located between the S4 and S5 segments of the channel.[2] By binding to the VSD, QO-58 facilitates the conformational change required for channel opening in response to membrane depolarization. This leads to a hyperpolarizing shift in the voltage-dependence of activation, allowing the channels to open at more negative membrane potentials and increasing the overall K+ current.[2] The stabilization of the open state also results in a significant slowing of the channel's deactivation kinetics.[2][3] The enhanced K+ efflux through Kv7 channels hyperpolarizes the neuronal membrane, reducing neuronal excitability and depressing the firing of action potentials.[2]

Experimental Protocols

Electrophysiological Recording (Perforated Whole-Cell Patch-Clamp)

This protocol is designed to measure the activity of Kv7 channels in mammalian cell lines (e.g., CHO or HEK293) stably expressing the channel subunits or in primary neurons.

a. Solutions:

-

Extracellular Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose. pH adjusted to 7.4 with NaOH.

-

Intracellular (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 1 EGTA. pH adjusted to 7.2 with KOH.

-

Perforating Agent: Amphotericin B (240 µg/mL) or Gramicidin (50-100 µg/mL) is added to the intracellular solution immediately before use.

b. Recording Procedure:

-

Prepare cells cultured on glass coverslips.

-

Place a coverslip in the recording chamber and perfuse with extracellular solution.

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with intracellular solution.

-

Back-fill the pipette with the perforating agent-containing intracellular solution.

-

Approach a cell and form a giga-ohm seal (>1 GΩ) in voltage-clamp mode.

-

Monitor the access resistance until it stabilizes (typically 10-30 MΩ), indicating successful perforation.

-

Record currents using a patch-clamp amplifier and appropriate data acquisition software.

c. Voltage Protocols:

-

Activation: From a holding potential of -80 mV, apply depolarizing voltage steps (e.g., from -100 mV to +40 mV in 10 mV increments) for 500 ms.

-

Deactivation: Following a depolarizing step to activate the channels (e.g., to 0 mV for 200 ms), apply hyperpolarizing voltage steps (e.g., from -100 mV to -40 mV) to measure the tail currents.

-

Voltage-Dependence of Activation: Measure tail current amplitudes at a fixed potential (e.g., -60 mV) after a series of activating voltage steps. Plot the normalized tail current amplitude against the prepulse potential and fit with a Boltzmann function to determine the V1/2 of activation.

In Vivo Neuropathic Pain Model (Chronic Constriction Injury)

This protocol describes the induction of neuropathic pain in rats to evaluate the analgesic efficacy of QO-58.

a. Animals:

-

Male Sprague-Dawley rats (200-250 g) are commonly used.

b. Surgical Procedure:

-

Anesthetize the rat (e.g., with isoflurane).

-

Make a small incision on the lateral surface of the mid-thigh.

-

Bluntly dissect the biceps femoris muscle to expose the common sciatic nerve.

-

Loosely tie four ligatures (e.g., 4-0 chromic gut or silk suture) around the sciatic nerve with about 1 mm spacing between them. The ligatures should be tightened until a brief twitch of the corresponding hind limb is observed.

-

Close the muscle layer and skin with sutures.

-

Allow the animals to recover for 7-14 days for the neuropathic pain to develop.

c. Behavioral Testing:

-

Mechanical Allodynia (von Frey Test):

-

Place the rat in a testing chamber with a wire mesh floor and allow it to acclimate.

-

Apply a series of calibrated von Frey filaments with increasing bending force to the plantar surface of the hind paw.

-

The withdrawal threshold is the lowest force that elicits a brisk paw withdrawal response.

-

-

Thermal Hyperalgesia (Hot Plate Test):

-

Place the rat on a hot plate maintained at a constant temperature (e.g., 52 ± 0.5°C).

-

Record the latency for the rat to exhibit a pain response (e.g., licking or flicking its paw, or jumping).

-

A cut-off time (e.g., 30 seconds) is used to prevent tissue damage.

-

d. Drug Administration:

-

QO-58 can be administered via various routes (e.g., intraperitoneal, oral) at different doses and time points before behavioral testing to assess its analgesic effect.

Synthesis of QO-58

QO-58 is a pyrazolo[1,5-a]pyrimidin-7(4H)-one derivative. While a detailed, step-by-step synthesis protocol for QO-58 is not publicly available, the general synthesis of this class of compounds involves the condensation of a 3-amino-1H-pyrazole with a β-ketoester. The specific starting materials for QO-58 would be a 3-amino-4-phenyl-5-(trifluoromethyl)-1H-pyrazole and an appropriate β-ketoester bearing the 2,6-dichloro-5-fluoropyridin-3-yl moiety.

Conclusion

QO-58 represents a promising lead compound for the development of novel therapeutics for epilepsy and neuropathic pain. Its distinct mechanism of action as a potent and selective opener of Kv7 channels provides a strong rationale for its further investigation. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals interested in the pharmacology and therapeutic potential of QO-58 and related Kv7 channel modulators. Further preclinical studies are warranted to fully characterize its pharmacokinetic and toxicological profile, paving the way for potential clinical evaluation.

References

- 1. researchgate.net [researchgate.net]

- 2. Modulation of Kv7 potassium channels by a novel opener pyrazolo[1,5-a]pyrimidin-7(4H)-one compound QO-58 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Whole Cell Patch Clamp Protocol [protocols.io]

- 5. Differential regulation of action potential firing in adult murine thalamocortical neurons by Kv3.2, Kv1, and SK potassium and N-type calcium channels - PMC [pmc.ncbi.nlm.nih.gov]

QO-58: A Novel Modulator of Kv7 Channels for the Control of Neuronal Hyperexcitability

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Neuronal hyperexcitability is a pathological hallmark of several neurological disorders, including epilepsy and neuropathic pain. The voltage-gated potassium channels of the Kv7 family (KCNQ) are critical regulators of neuronal excitability, and their modulation presents a promising therapeutic strategy. This document provides a comprehensive technical overview of QO-58, a novel pyrazolo[1,5-a]pyrimidin-7(4H)-one compound that acts as a potent opener of Kv7 channels. We will delve into its mechanism of action, summarize key quantitative data from preclinical studies, detail relevant experimental protocols, and visualize its effects on neuronal signaling pathways.

Introduction to QO-58 and its Primary Target

QO-58 is a small molecule activator of the Kv7 family of potassium channels, which are responsible for generating the M-current, a sub-threshold, non-inactivating potassium current that stabilizes the membrane potential of neurons.[1][2] By enhancing the M-current, QO-58 effectively reduces neuronal excitability, suggesting its therapeutic potential in conditions characterized by neuronal hyperexcitability.[1][2]

Mechanism of Action

QO-58 exerts its effects by directly modulating the gating properties of Kv7 channels. Its mechanism of action is distinct from other known Kv7 openers like retigabine.[1][2]

-

Enhanced Channel Activity: QO-58 increases the amplitude of currents passing through Kv7.2/Kv7.3 channels.[1][2]

-

Hyperpolarizing Shift in Activation: It shifts the voltage-dependent activation curve of the channels towards more negative potentials, meaning the channels open at lower levels of depolarization.[1][2]

-

Slowing of Deactivation: The compound also slows the deactivation kinetics of the channels, prolonging their open state.[1][2]

Studies suggest that QO-58 interacts with the voltage-sensing domain (VSD) of the Kv7.2 channel.[3] Specifically, a chain of amino acids, Val(224)Val(225)Tyr(226), within the Kv7.2 subunit has been identified as crucial for the activating effect of QO-58.[1][2]

Quantitative Data Summary

The potency and selectivity of QO-58 have been characterized across various Kv7 channel subtypes and in different cellular systems. The following tables summarize the key quantitative findings.

Table 1: Potency (EC50) of QO-58 on Kv7 Channel Subtypes

| Channel Subtype | Cell Type | EC50 (µM) | Reference |

| Kv7.2/Kv7.3 | CHO | 0.06 ± 0.01 | [2] |

| Kv7.2 | - | 1.0 | [4] |

| Kv7.4 | - | 0.6 | [4] |

| Kv7.1 | - | 7.0 | [4] |

| Kv7.3/Kv7.5 | - | 5.2 | [4] |

Table 2: Effects of QO-58 on Native M-type Currents

| Parameter | Cell Type | QO-58 Concentration | Effect | Reference |

| Current Amplitude | Pituitary GH3 Cells | - | Concentration-dependent increase | [5] |

| EC50 (IK(M)) | Pituitary GH3 Cells | 3.1 µM | - | [5] |

| Activation Curve (V1/2) | Pituitary GH3 Cells | 3 µM | ~10 mV leftward shift | [5] |

| EC50 (IK(Ca)) | Pituitary GH3 Cells | 4.2 µM | - | [5] |

Experimental Protocols

The following sections detail the methodologies used in the key experiments to characterize QO-58.

Perforated Whole-Cell Patch-Clamp Electrophysiology

This technique was used to record Kv7 currents from both transfected mammalian cell lines and native neurons.[1][2]

-

Cell Preparation: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) cells are stably transfected with the cDNA encoding the desired Kv7 channel subunits. For native neuron recordings, dorsal root ganglion (DRG) neurons are acutely dissociated from rats.[1][2]

-

Recording Configuration: The perforated patch configuration is established using a patch pipette containing amphotericin B or gramicidin. This maintains the integrity of the intracellular environment while allowing for electrical access.

-

Solutions:

-

External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose (pH adjusted to 7.4 with NaOH).

-

Pipette Solution (in mM): 140 KCl, 2 MgCl2, 10 HEPES, 1 EGTA (pH adjusted to 7.3 with KOH), supplemented with amphotericin B (200-400 µg/ml).

-

-

Voltage Protocols: To measure channel activation, cells are held at a holding potential of -80 mV and then subjected to a series of depolarizing voltage steps (e.g., from -100 mV to +40 mV in 10 mV increments).

-

Data Analysis: Current amplitudes are measured at each voltage step. The voltage-dependence of activation is determined by fitting the normalized tail current amplitudes to a Boltzmann function.

In Vivo Model of Neuropathic Pain

The Chronic Constriction Injury (CCI) model in rats was used to assess the analgesic effects of QO-58.[1][2]

-

Animal Model: Adult male Sprague-Dawley rats are anesthetized. The common sciatic nerve is exposed, and four loose ligatures are tied around it.

-

Drug Administration: QO-58 is administered systemically (e.g., via intraperitoneal injection) at various doses.

-

Behavioral Testing: The pain threshold is measured using a von Frey filament test or a thermal paw withdrawal test at different time points after drug administration. An increase in the paw withdrawal threshold indicates an analgesic effect.

-

Data Analysis: The dose-response relationship is analyzed to determine the efficacy of QO-58 in alleviating neuropathic pain.

Conclusion

QO-58 is a potent and selective Kv7 channel opener with a novel mechanism of action. By enhancing the M-current, it effectively dampens neuronal excitability. Preclinical data demonstrates its ability to reduce action potential firing in neurons and alleviate pain in an in vivo model of neuropathic pain.[1][2] These findings highlight the potential of QO-58 as a therapeutic lead for the treatment of epilepsy, neuropathic pain, and other disorders associated with neuronal hyperexcitability. Further investigation into its pharmacokinetic properties and safety profile is warranted to advance its development.

References

- 1. Modulation of K(v)7 potassium channels by a novel opener pyrazolo[1,5-a]pyrimidin-7(4H)-one compound QO-58 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Modulation of Kv7 potassium channels by a novel opener pyrazolo[1,5-a]pyrimidin-7(4H)-one compound QO-58 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. QO 58 | Voltage-gated Potassium (KV) Channels | Tocris Bioscience [tocris.com]

- 5. mdpi.com [mdpi.com]

foundational research on pyrazolo[1,5-a]pyrimidin-7(4H)-ones

An In-depth Technical Guide to Foundational Research on Pyrazolo[1,5-a]pyrimidin-7(4H)-ones

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry and drug development.[1][2] Its unique chemical architecture serves as a robust foundation for designing molecules with a wide array of biological activities.[1][2] Derivatives of this core, particularly the pyrazolo[1,5-a]pyrimidin-7(4H)-ones, have been identified as potent modulators of various biological targets, leading to their investigation in numerous therapeutic areas.[3] These compounds have shown promise as protein kinase inhibitors for cancer therapy, antitubercular agents, potassium channel activators, and antiviral compounds.[3][4][5][6]

This technical guide provides a comprehensive overview of the . It details common synthetic strategies, summarizes key biological activities with quantitative data, provides detailed experimental protocols for seminal assays, and visualizes critical pathways and workflows to facilitate a deeper understanding for researchers in the field.

Core Synthesis Strategies

The most prevalent and efficient method for synthesizing the pyrazolo[1,5-a]pyrimidin-7(4H)-one core is the one-step cyclocondensation reaction between a 5-aminopyrazole derivative and a β-ketoester.[4][7] This reaction is versatile and allows for the introduction of various substituents on the bicyclic system, enabling the exploration of structure-activity relationships (SAR).[3] Alternative methods include reactions with other β-dicarbonyl compounds or their equivalents, often enhanced through microwave-assisted techniques to improve yields and reduce environmental impact.[1]

Detailed Experimental Protocol: General Cyclocondensation

This protocol is a generalized procedure based on methodologies reported for the synthesis of various pyrazolo[1,5-a]pyrimidin-7(4H)-one analogues.[4][7]

-

Reagent Preparation: In a round-bottom flask, dissolve the selected 5-aminopyrazole (1.0 eq.) in a suitable solvent such as ethanol or acetic acid.

-

Addition of Ketoester: Add the corresponding β-ketoester (1.0-1.2 eq.) to the solution.

-

Reaction Condition:

-

Thermal: Add a catalytic amount of a base (e.g., piperidine) or acid (e.g., HCl) and reflux the mixture for 4-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Microwave-Assisted: Place the sealed reaction vessel in a microwave reactor and heat to a specified temperature (e.g., 120-150 °C) for 10-60 minutes.

-

-

Isolation of Product: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect the solid by filtration. If no precipitate forms, reduce the solvent volume under reduced pressure.

-

Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel to yield the pure pyrazolo[1,5-a]pyrimidin-7(4H)-one.

-

Characterization: Confirm the structure of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. X-ray crystallography can be used for unequivocal structural elucidation.[4]

Therapeutic Potential and Biological Activities

This scaffold has been extensively explored for its interaction with various biological targets, demonstrating a broad therapeutic potential.

Antitubercular Activity

High-throughput screening campaigns identified the pyrazolo[1,5-a]pyrimidin-7(4H)-one core as a promising lead for the development of new antitubercular agents against Mycobacterium tuberculosis (Mtb).[4][8] Subsequent optimization led to analogues with potent activity and low cytotoxicity.[8]

| Compound ID | Mtb H37Rv MIC (μM) | Cytotoxicity (Vero cells, CC₅₀ in μM) | Reference |

| 1 | >125 | >125 | [4] |

| 2 | 1.6 | >125 | [4][7] |

| P19 | 0.8 | >125 | [4] |

| P24 | 0.4 | >125 | [4] |

MIC (Minimum Inhibitory Concentration) is the lowest concentration of a drug that inhibits the visible growth of a microorganism. CC₅₀ (Median Cytotoxic Concentration) is the concentration of a compound that kills 50% of cells in vitro.

The mechanism of resistance to some of these compounds has been elucidated. It involves the mutation of an FAD-dependent hydroxylase (Rv1751), which promotes the catabolism of the compound via hydroxylation, rendering it inactive.[8][9]

-

Strain Preparation: Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 0.05% Tween 80, and 10% ADC (albumin-dextrose-catalase) to mid-log phase.

-

Compound Preparation: Prepare serial dilutions of the test compounds in a 96-well microplate.

-

Inoculation: Adjust the bacterial culture to a McFarland standard of 0.5 and dilute to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in each well.

-

Incubation: Seal the plates and incubate at 37 °C for 7-14 days.

-

MIC Determination: Add a viability indicator such as Resazurin. The MIC is defined as the lowest compound concentration at which no color change (from blue to pink) is observed, indicating inhibition of bacterial growth.

Protein Kinase Inhibition

Pyrazolo[1,5-a]pyrimidines are a notable class of protein kinase inhibitors (PKIs), targeting key regulators in cellular signaling pathways that are often dysregulated in cancer.[3] They have been developed as potent and selective inhibitors for several kinases.

-

PI3Kδ Inhibitors: A series of indol-4-yl-pyrazolo[1,5-a]pyrimidines were developed as highly selective inhibitors of the PI3Kδ isoform, which is implicated in inflammatory diseases like asthma.[10]

-

Trk Inhibitors: The scaffold is central to several approved and clinical-stage Tropomyosin Receptor Kinase (Trk) inhibitors, such as Entrectinib and Repotrectinib, used to treat NTRK gene fusion-positive solid tumors.[11]

-

Casein Kinase 2 (CK2) Inhibitors: Optimization of the scaffold has led to highly potent and selective inhibitors of CK2, a kinase involved in various cancers.[12]

| Target Kinase | Lead Compound | IC₅₀ (nM) | Indication | Reference |

| PI3Kδ | CPL302253 | 2.8 | Asthma, COPD | [10] |

| TrkA | Compound 24 | 0.2 | NTRK-fusion Cancers | [11] |

| CK2 | IC20 | 12 (Kᵈ) | Cancer | [12] |

IC₅₀ (Median Inhibitory Concentration) is the concentration of an inhibitor required to reduce the activity of a biological target by 50%. Kᵈ (Dissociation Constant) measures binding affinity.

-

Reagents: Prepare a reaction buffer appropriate for the target kinase. The reaction mixture typically includes the kinase, a specific substrate (peptide or protein), ATP (often radiolabeled ³²P-ATP or ³³P-ATP), and MgCl₂.

-

Compound Addition: Add varying concentrations of the pyrazolo[1,5-a]pyrimidin-7(4H)-one inhibitor to the reaction wells.

-

Initiation: Start the kinase reaction by adding ATP.

-

Incubation: Incubate the mixture at a controlled temperature (e.g., 30 °C) for a specific duration (e.g., 15-60 minutes).

-

Termination: Stop the reaction by adding a stop solution (e.g., EDTA or phosphoric acid).

-

Detection: Quantify kinase activity by measuring substrate phosphorylation. This can be done by capturing the phosphorylated substrate on a filter and measuring radioactivity using a scintillation counter, or by using fluorescence-based methods (e.g., LanthaScreen™, HTRF®).

-

Data Analysis: Plot the percentage of kinase inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

KCNQ Potassium Channel Activation

Derivatives of pyrazolo[1,5-a]pyrimidin-7(4H)-one have been identified as novel activators (openers) of KCNQ2/3 (Kv7.2/7.3) potassium channels, which are crucial for regulating neuronal excitability.[5] Dysfunction of these channels is linked to diseases like epilepsy. These compounds were discovered through high-throughput screening and optimized based on structure-activity relationships.[5]

-

Cell Culture: Use a cell line stably expressing the target KCNQ channels (e.g., CHO cells expressing KCNQ2/3).

-

Loading: Incubate the cells in a loading buffer containing non-radioactive rubidium chloride (Rb⁺), which acts as a surrogate for K⁺.

-

Washing: Wash the cells to remove extracellular Rb⁺.

-

Compound Application: Add the test compounds (pyrazolo[1,5-a]pyrimidin-7(4H)-ones) at various concentrations to the cells.

-

Stimulation: Stimulate the cells with a high-potassium buffer to depolarize the membrane and open voltage-gated channels.

-

Efflux Measurement: Collect the supernatant containing the effluxed Rb⁺.

-

Quantification: Measure the amount of Rb⁺ in the supernatant using atomic absorption spectroscopy. An increase in Rb⁺ efflux compared to controls indicates channel activation.

Other Reported Activities

-

Antiviral: A series of 4H-pyrazolo[1,5-a]pyrimidin-7-ones demonstrated potent inhibitory activity against the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase in enzymatic assays.[6]

-

Multi-Target Activity: Certain derivatives have been evaluated for a range of biological effects, showing antioxidant, anti-diabetic (α-amylase inhibition), and anti-Alzheimer (acetylcholinesterase inhibition) activities in vitro.[13]

-

Fluorescent Probes: The scaffold's tunable photophysical properties make it a candidate for developing fluorescent molecules for cellular imaging and material science applications.[14]

Conclusion

The has established this scaffold as a versatile and highly valuable core in modern drug discovery. Its synthetic tractability allows for extensive chemical modification, enabling the fine-tuning of pharmacological properties. The demonstrated efficacy of these compounds as antitubercular agents, kinase inhibitors, and ion channel modulators underscores their broad therapeutic potential. Future research will likely focus on advancing lead compounds into clinical trials, exploring novel biological targets, and leveraging the scaffold's properties for applications in diagnostics and biotechnology. This guide serves as a foundational resource for scientists dedicated to harnessing the full potential of this remarkable chemical entity.

References

- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis and biological activity of pyrazolo[1,5-a]pyrimidin-7(4H)-ones as novel Kv7/KCNQ potassium channel activators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of 4H-pyrazolo[1,5-a]pyrimidin-7-ones as potent inhibitors of hepatitis C virus polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. [PDF] Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents | Semantic Scholar [semanticscholar.org]

- 10. mdpi.com [mdpi.com]

- 11. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights [mdpi.com]

- 12. Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor [ouci.dntb.gov.ua]

- 13. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 14. Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study - RSC Advances (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to K_v_7 Channel Modulators for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of K_v_7 channels and their modulators, designed for researchers, scientists, and professionals involved in drug discovery and development. It covers the fundamental biology of K_v_7 channels, the classification and pharmacological properties of their modulators, and detailed protocols for key experimental assays.

Introduction to K_v_7 Channels: Structure and Physiological Function

Voltage-gated potassium channels of the K_v_7 family, also known as KCNQ channels, are crucial regulators of neuronal excitability and play significant roles in various physiological processes.[1][2] These channels are characterized by their slow activation and deactivation kinetics and are active at subthreshold membrane potentials, contributing to the stabilization of the resting membrane potential and counteracting depolarizing stimuli.[3][4]

Structure: K_v_7 channels are tetramers, with each subunit comprising six transmembrane segments (S1-S6). The S1-S4 segments form the voltage-sensing domain (VSD), while the S5-S6 segments and the intervening P-loop constitute the pore domain responsible for potassium ion selectivity.[5][6] A long intracellular C-terminus contains binding sites for various regulatory molecules, including phosphatidylinositol 4,5-bisphosphate (PIP2) and calmodulin (CaM).[5][6]

Subtypes and Tissue Distribution: There are five mammalian K_v_7 channel subtypes, each with a distinct tissue distribution and physiological role:

-

K_v_7.1 (KCNQ1): Predominantly expressed in the heart, where it contributes to the slow delayed rectifier potassium current (I_Ks) essential for cardiac action potential repolarization.[7][8] It is also found in epithelial tissues.

-

K_v_7.2 (KCNQ2) and K_v_7.3 (KCNQ3): Primarily expressed in the nervous system, where they often co-assemble to form heterotetrameric channels that are the primary molecular correlate of the M-current.[9][10] The M-current is a subthreshold, non-inactivating potassium current that plays a critical role in controlling neuronal excitability.[2] Dysfunction of these channels is strongly linked to epilepsy.[11][12]

-

K_v_7.4 (KCNQ4): Found in the auditory system, specifically in outer hair cells and spiral ganglion neurons, and is crucial for hearing.[5] It is also expressed in vascular smooth muscle.[13]

-

K_v_7.5 (KCNQ5): Widely distributed in the brain and skeletal muscle. It can form homomeric channels or heteromerize with K_v_7.3 subunits to contribute to the M-current.[14]

Classification of K_v_7 Channel Modulators

K_v_7 channel modulators are broadly classified into two main categories: openers (activators) and blockers (inhibitors).

-

K_v_7 Channel Openers (Activators): These compounds enhance channel activity, typically by causing a hyperpolarizing shift in the voltage-dependence of activation, leading to an increased open probability at a given membrane potential. This results in membrane hyperpolarization or stabilization, reducing neuronal excitability.

-

K_v_7 Channel Blockers (Inhibitors): These molecules reduce or abolish channel activity, leading to membrane depolarization and increased neuronal excitability.

The following diagram illustrates this classification with prominent examples for each class.

Quantitative Pharmacology of K_v_7 Channel Modulators

The potency and selectivity of K_v_7 channel modulators are critical parameters for their therapeutic application and research use. The following tables summarize the half-maximal effective concentration (EC50) for openers and the half-maximal inhibitory concentration (IC50) for blockers on various K_v_7 channel subtypes.

Table 1: Potency of K_v_7 Channel Openers (EC50 values in µM)

| Compound | K_v_7.2 | K_v_7.2/7.3 | K_v_7.3 | K_v_7.4 | K_v_7.5 | Reference(s) |

| Retigabine | ~1.9-5.3 | 0.25-1.6 | ~0.7 | ~10 | - | [9][14][15] |

| Flupirtine | ~2.9 | ~7.7 | - | - | - | [15] |

| ICA-27243 | >10 | 0.38 | >10 | >10 | >10 | [16] |

| BMS-204352 | - | 0.33 | - | - | - | [17] |

| BHV-7000 | - | 0.6 | - | - | - | [18] |

Table 2: Potency of K_v_7 Channel Blockers (IC50 values in µM)

| Compound | K_v_7.1 | K_v_7.2 | K_v_7.2/7.3 | M-current | Reference(s) |

| XE991 | 0.75 | 0.71 | 0.6 | 0.98 | [2] |

| Linopirdine | 8.9 | - | 4-7 | 2.4 | [2][19] |

Signaling Pathway: Gq-Coupled Receptor Modulation of K_v_7 Channels

The activity of neuronal K_v_7 channels (M-current) is potently modulated by the activation of Gq-coupled receptors, such as muscarinic acetylcholine receptors (M1 and M3). This signaling cascade is a key mechanism for regulating neuronal excitability. The binding of an agonist to the Gq-coupled receptor activates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). Since PIP2 is required for K_v_7 channel opening, its depletion leads to channel closure and a reduction in the M-current, resulting in neuronal depolarization and increased excitability.[6]

The following diagram illustrates this signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of K_v_7 channel modulators.

Whole-Cell Patch-Clamp Electrophysiology

This is the gold-standard technique for directly measuring the activity of ion channels.[4][20][21]

Objective: To measure the effect of a compound on the ionic currents flowing through K_v_7 channels expressed in a host cell line (e.g., CHO or HEK293 cells).

Materials:

-

Cells: CHO or HEK293 cells transiently or stably expressing the K_v_7 channel subtype of interest.

-

External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose (pH adjusted to 7.4 with NaOH).

-

Internal Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 4 Mg-ATP, 0.3 Na2-GTP (pH adjusted to 7.2 with KOH).

-

Patch Pipettes: Borosilicate glass capillaries pulled to a resistance of 2-5 MΩ when filled with internal solution.

-

Electrophysiology Rig: Inverted microscope, micromanipulator, patch-clamp amplifier, digitizer, and data acquisition software.

Procedure:

-

Cell Preparation: Plate cells on glass coverslips 24-48 hours before the experiment.

-

Pipette Preparation: Fill a patch pipette with the internal solution and mount it on the micromanipulator.

-

Seal Formation: Under visual control using the microscope, approach a single cell with the pipette tip while applying positive pressure. Once the pipette touches the cell membrane, release the positive pressure to form a high-resistance seal (GΩ seal).

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing electrical access to the cell's interior.

-

Voltage-Clamp Protocol: Clamp the cell membrane potential at a holding potential of -80 mV. Apply a series of depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments) to elicit K_v_7 channel currents.

-

Compound Application: Perfuse the external solution containing the test compound at various concentrations onto the cell.

-